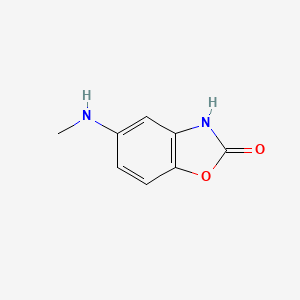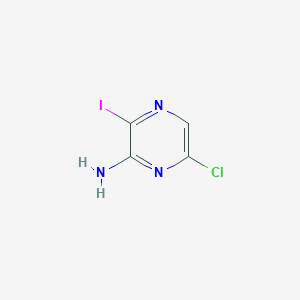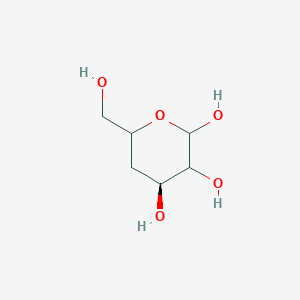![molecular formula C28H27F6N3O3S B12285471 N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a chiral reagent used in various chemical reactions. It is known for its high enantioselectivity and is often employed in asymmetric synthesis. The compound is derived from cinchona alkaloids and contains a sulfonamide group, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 6’-methoxycinchonan-9-ylamine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantiomerically enriched products. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)phenylthiourea
- N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)phenylurea
Uniqueness
Compared to similar compounds, N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide exhibits higher enantioselectivity and stability. Its unique structure, derived from cinchona alkaloids, provides distinct advantages in asymmetric synthesis, making it a valuable tool in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C28H27F6N3O3S |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H27F6N3O3S/c1-3-16-15-37-9-7-17(16)10-25(37)26(22-6-8-35-24-5-4-20(40-2)14-23(22)24)36-41(38,39)21-12-18(27(29,30)31)11-19(13-21)28(32,33)34/h3-6,8,11-14,16-17,25-26,36H,1,7,9-10,15H2,2H3 |
Clave InChI |
NOTPKKPGQYSWQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


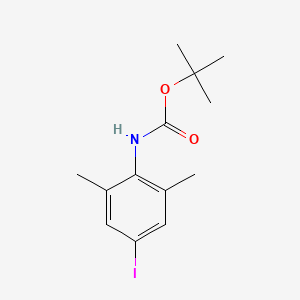
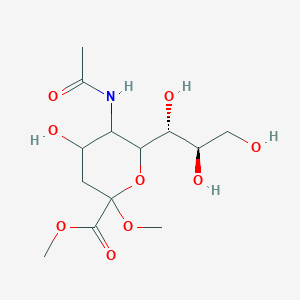
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
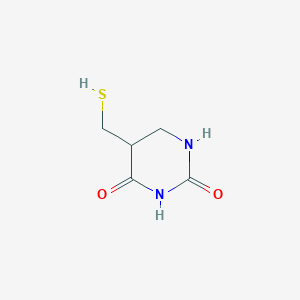
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
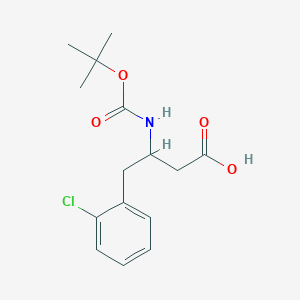

![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
